Betamethasone Acid
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Overview
Description
Betamethasone Acid is a synthetic glucocorticoid, a class of corticosteroids that are used for their potent anti-inflammatory and immunosuppressive properties. It is a derivative of Betamethasone, which is widely used in the treatment of various inflammatory and autoimmune conditions . This compound is known for its efficacy in reducing inflammation and suppressing the immune response, making it a valuable compound in medical and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Betamethasone Acid involves multiple steps, starting from the basic steroid structureThe reaction conditions typically involve the use of strong acids and bases, as well as specific catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using advanced techniques such as high-performance liquid chromatography (HPLC) for purification. The process is optimized to ensure high yield and purity of the final product. The use of automated systems and stringent quality control measures are essential to maintain consistency in production .
Chemical Reactions Analysis
Types of Reactions: Betamethasone Acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Betamethasone Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of cellular processes and signaling pathways.
Medicine: Utilized in the development of anti-inflammatory and immunosuppressive drugs.
Industry: Applied in the formulation of topical creams, ointments, and other pharmaceutical products.
Mechanism of Action
Betamethasone Acid exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the activation of the receptor, which then translocates to the nucleus and modulates the expression of specific genes. The result is the suppression of pro-inflammatory cytokines and the inhibition of immune cell proliferation. Key molecular targets include phospholipase A2, cyclooxygenase-2, and various transcription factors .
Comparison with Similar Compounds
Dexamethasone: Another potent glucocorticoid with similar anti-inflammatory properties.
Prednisolone: A widely used corticosteroid with a slightly different structure and spectrum of activity.
Hydrocortisone: A less potent corticosteroid often used for milder inflammatory conditions.
Uniqueness of Betamethasone Acid: this compound is unique due to its high potency and specific receptor binding affinity, which results in a more pronounced anti-inflammatory and immunosuppressive effect compared to other corticosteroids. Its unique chemical structure also allows for better skin penetration when used in topical formulations .
Properties
Molecular Formula |
C21H27FO5 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
(8S,9R,10S,11R,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid |
InChI |
InChI=1S/C21H27FO5/c1-11-8-15-14-5-4-12-9-13(23)6-7-18(12,2)20(14,22)16(24)10-19(15,3)21(11,27)17(25)26/h6-7,9,11,14-16,24,27H,4-5,8,10H2,1-3H3,(H,25,26)/t11-,14-,15-,16+,18-,19-,20-,21-/m0/s1 |
InChI Key |
PFAGPIFFRLDBRN-APBRAWNASA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@@H](C[C@@]2([C@]1(C(=O)O)O)C)O)F)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)O)O)C)O)F)C |
Origin of Product |
United States |
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